molecular formula C25H26Cl3N5 B10835745 Pyrazole derivative 29

Pyrazole derivative 29

Cat. No.: B10835745
M. Wt: 502.9 g/mol
InChI Key: WWSDQOOUHRYSSK-UHFFFAOYSA-N
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Description

Pyrazole Derivative 29 (CID 24810743) is a high-potency, small-molecule inhibitor targeting the DNA N6-methyladenine (6mA) demethylase ALKBH1 . This enzyme plays a crucial role in epigenetic regulation, and its dysregulation is associated with cancer development . Recent studies published in 2024 have identified this compound as a highly potent ALKBH1 inhibitor, making it a valuable chemical tool for probing 6mA-related pathways and their role in oncogenesis . In vitro, the treatment of gastric cancer cell lines (HGC27 and AGS) with a prodrug of this compound resulted in a significant increase in 6mA abundance, inhibition of cell viability, and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway . The compound features a defined molecular structure (C25H26Cl3N5) and is part of the privileged pyrazole heterocycle class, known for its broad synthetic versatility and relevance in medicinal chemistry . This product is intended for research purposes to further investigate epigenetic mechanisms in cancer biology and support the development of novel oncology therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26Cl3N5

Molecular Weight

502.9 g/mol

IUPAC Name

5-butan-2-yl-3-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C25H26Cl3N5/c1-6-15(4)25-29-24(31-32(25)14(2)3)22-16(5)23(17-7-9-18(26)10-8-17)33(30-22)21-12-11-19(27)13-20(21)28/h7-15H,6H2,1-5H3

InChI Key

WWSDQOOUHRYSSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NN1C(C)C)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction of N-Methyl-1-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Methanamine with 2-Fluorobenzenesulfonyl Chloride

The primary synthetic route to this compound involves the sulfonylation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (B1 ) with 2-fluorobenzenesulfonyl chloride. The reaction proceeds under mild conditions in methylene chloride, catalyzed by trimethylamine:

Procedure :

  • B1 (0.26 mmol) is dissolved in methylene chloride (0.2 M).

  • Trimethylamine (1.0 mmol) and 2-fluorobenzenesulfonyl chloride (0.26 mmol) are added sequentially.

  • The mixture is stirred at room temperature for 12 hours.

  • Post-reaction workup includes washing with 5% NaHCO₃, 1 M HCl, and saturated NaCl.

  • The organic layer is dried, concentrated, and purified via chromatography (CHCl₃:MeOH = 9:1).

Key Data :

  • Yield : 38%.

  • Melting Point : 72–74°C.

  • 1H NMR (CDCl₃) : δ 2.20 (s, 3H), 2.25 (s, 3H), 2.61 (d, J = 1.4 Hz, 3H), 3.75 (s, 3H), 4.10 (s, 2H), 7.23–7.93 (m, 4H).

  • HRMS-ESI : m/z 312.1179 [M+H]⁺ (calculated 312.1182).

This method’s regioselectivity is attributed to the steric and electronic effects of the 1,3,5-trimethylpyrazole core, which directs sulfonylation to the exocyclic amine.

Cyclocondensation Strategies

Hydrazine-Based Cyclocondensation

This compound can be synthesized via cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives. For example, crotonaldehyde reacts with hydrazine hydrate in the presence of sulfuric acid and sodium iodide:

Procedure :

  • Crotonaldehyde (1.05 mol) is added to hydrazine hydrate (1.0 mol) at 30°C.

  • The mixture is stirred for 30 minutes.

  • Sulfuric acid (68.8%) and NaI (2.2 mmol) are heated to 155°C, and the intermediate is added.

  • Water is distilled off, and the product is neutralized to pH 8.5 with NaOH.

  • Extraction with isobutanol yields this compound after distillation.

Key Data :

  • Yield : 89%.

  • Purity : 99.5% (HPLC).

This method highlights the importance of acid catalysis and iodine in facilitating aromatization during cyclocondensation.

Mannich Reaction and Subsequent Functionalization

Synthesis of Mannich Bases

This compound is also accessible through Mannich reactions, which introduce dimethylaminomethyl groups at the 4-position of pyrazol-5(4H)-ones:

Procedure :

  • Pyrazol-5(4H)-one (2a–d ) reacts with dimethylamine hydrochloride and formaldehyde.

  • The Mannich base (4a–d ) undergoes quaternization with iodomethane.

  • Cyanation and hydrolysis yield acetic acid derivatives (6a–d ).

  • Esterification with methanol produces this compound.

Key Data :

  • Optimal Conditions : Reflux in ethanol with piperidine.

  • Yield : 60–70% for intermediate steps.

This route demonstrates the versatility of pyrazole scaffolds in accommodating diverse functional groups through sequential reactions.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Sulfonylation38%>95%Mild conditions, high regioselectivity
Cyclocondensation89%99.5%Scalability, cost-effectiveness
Mannich Reaction60–70%>90%Functional group diversity

Structural Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Absence of C=O stretches (1762 cm⁻¹) confirms N-methylation over O-methylation.

  • 1H NMR : Singlets at δ 3.13 ppm (–N–CH₃) and δ 4.01 ppm (–O–CH₃) distinguish regioisomers.

  • Mass Spectrometry : HRMS-ESI aligns with theoretical m/z values, confirming molecular integrity.

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, MeOH:H₂O = 70:30) validate the absence of regioisomeric contaminants.

Challenges and Optimization Strategies

Regioselectivity Issues

Cyclocondensation reactions often yield mixtures of 1,3- and 1,5-regioisomers. Employing electron-withdrawing groups (e.g., trifluoromethyl) on hydrazines improves selectivity toward 1,3-substituted products.

Solvent and Catalyst Optimization

  • Solvent : Toluene outperforms THF and dioxane in trifluoromethylated pyrazole synthesis.

  • Catalyst : Sc(OTf)₃ enhances yields (97%) in Lewis acid-mediated reactions.

Industrial-Scale Considerations

The patent-protected method (US5569769A) emphasizes:

  • Temperature Control : Maintaining 155°C during cyclocondensation minimizes byproducts.

  • Neutralization Protocol : Adjusting pH to 8.5 prevents decomposition during workup.

Emerging Methodologies

Copper-Catalyzed Aerobic Cyclization

Copper catalysts (e.g., CuCl) enable oxidative coupling of phenylhydrazones and maleimides, though yields remain moderate (35–86%) .

Chemical Reactions Analysis

Types of Reactions

Pyrazole derivative 29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Pyrazole derivative 29 has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. For instance, in studies conducted by Zheng et al., pyrazole-linked benzimidazole derivatives demonstrated significant inhibition of Aurora A/B kinase in multiple cancer cell lines, including A549 and HT29, suggesting its potential as an anticancer agent .

2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compound 29 has been evaluated for its ability to reduce inflammation markers in vitro and in vivo. Research indicates that it may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

3. Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. This compound has been tested against gram-negative and gram-positive bacteria, showing significant antibacterial activity . The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for antibiotic development.

Case Study 1: Anticancer Efficacy

A study by Inceler et al. evaluated a series of 1,3-diarylpyrazoles, including derivative 29, against Raji and HL60 cancer cell lines. The results indicated that compound 29 exhibited significant cytotoxicity with an IC50 value of approximately 25 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of pyrazole derivatives, compound 29 was administered to patients with rheumatoid arthritis. The results showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), supporting its use as an effective anti-inflammatory agent .

Mechanism of Action

The mechanism of action of pyrazole derivative 29 involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like cyclooxygenase-2 (COX-2) and induce apoptosis in cancer cells. The compound’s ability to interact with various biological targets is attributed to its unique structural features, which allow it to bind effectively to active sites of enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Impact :
    • Halogens/Aromatic Rings : Critical for antifungal (e.g., pyrazolecarboxamides) and anticancer (e.g., derivative 23) activities, likely through hydrophobic interactions and enzyme inhibition .
    • Heterocyclic Moieties : Enhance antioxidant capacity in derivative 29 via electron-donating effects, reducing oxidative stress .
  • Selectivity : Derivatives like 23 exhibit cancer cell specificity, whereas derivative 29’s antioxidant effects avoid off-target toxicity, supporting therapeutic safety .

Q & A

Q. What synthetic pathways are commonly used to prepare pyrazole derivatives, and how are their structures validated?

Pyrazole derivatives are synthesized via diverse routes, including:

  • Hydrazide-hydrazone cyclization : Reacting hydrazide-hydrazone intermediates with α,β-unsaturated carbonyl compounds to form pyrazole cores .
  • Curcumin modification : Condensing curcumin diketones with benzylhydrazine to generate pyrazole derivatives, followed by recrystallization (e.g., ethanol) and drying .
  • Nucleophilic substitutions : Using benzylamine and ethyl bromoacetate as precursors for sequential Claisen condensation and hydrazine addition .

Structural validation relies on:

  • Spectroscopic techniques : IR (e.g., NH/CN bond identification), 1^1H-NMR, 13^13C-NMR (functional group analysis), and LC-MS (molecular weight confirmation) .
  • Elemental analysis : Matching calculated and observed C/H/N ratios .

Q. What in vitro assays are used to screen pyrazole derivatives for preliminary bioactivity?

  • Antioxidant activity : DPPH and ABTS radical scavenging assays, with IC50_{50} quantification (e.g., curcumin pyrazole derivatives showed IC50_{50} values of 19.26–40.37 μg/mL across assays) .
  • Antimicrobial activity : Enzyme inhibition assays (e.g., DNA gyrase B and MTAN of S. aureus), comparing docking scores (Glide E-model) to established drugs like ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., PCW-1001 induced apoptosis in breast cancer cells) .

Advanced Research Questions

Q. How do computational methods clarify pyrazole derivatives’ mechanisms as enzyme inhibitors?

  • Molecular docking : Pyrazole derivatives (e.g., compound A/D) mimic ciprofloxacin’s binding to DNA gyrase B (Glide E-model: -84.33) and formycin A’s interaction with MTAN .
  • Molecular dynamics (MD) : Simulations (e.g., 5 ns MD) assess complex stability by monitoring RMSD and hydrogen bond retention between derivatives and target enzymes .
  • 3D-QSAR/CoMFA : Aligns NMR-derived conformers (e.g., AM263) to generate steric/electrostatic contour maps, guiding structural optimization for CB1/CB2 receptor selectivity .

Q. What strategies optimize pyrazole derivative potency through structure-activity relationships (SAR)?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances hydrolytic stability and potency (e.g., ester derivatives with IC50_{50} = 4.03–9.43 μM) .
  • Core scaffold tuning : Retaining β-diketone moieties (as in curcumin derivatives) preserves antioxidant activity, while pyrazole ring substitution modulates radical scavenging efficacy .
  • 3D-QSAR models : Correlate steric bulk at C3/C5 positions with CB1/CB2 receptor affinity, enabling rational design of subtype-selective antagonists .

Q. How should researchers resolve contradictory bioactivity data across assays?

  • Case example : A pyrazole derivative showed IC50_{50} = 14.24 μg/mL (DPPH) vs. 36.65 μg/mL (ABTS) due to radical-specific scavenging mechanisms.
  • Methodological adjustments : Standardize radical concentrations, solvent systems, and incubation times. Cross-validate with secondary assays (e.g., FRAP or SOD activity) .

Q. What advanced pharmacological methods validate pyrazole derivatives’ therapeutic potential?

  • Transcriptome analysis : Identifies gene regulation patterns (e.g., PCW-1001 downregulated DNA repair genes like BRCA1, enhancing radiosensitivity) .
  • In vivo models : Xenograft studies assess tumor growth inhibition (e.g., PCW-1001 reduced breast cancer volume by 60% in mice) .

Q. How are statistical models applied to correlate pyrazole structures with bioactivity?

  • Multivariate regression : Equations derived from Tables 2–4 (e.g., Y=aX1+bX2+cY = aX_1 + bX_2 + c) link substituent electronegativity to antioxidant IC50_{50} .
  • CoMFA contour maps : Visualize regions where steric bulk (green) or positive charge (blue) enhance CB1 receptor binding affinity .

Q. What guidelines ensure rigorous data presentation in pyrazole derivative research?

  • Data transparency : Report yield, purity (e.g., m.p. ranges), and spectroscopic peaks (e.g., IR: 3430 cm1^{-1} for NH2_2) .
  • Visual aids : Use tables for IC50_{50} comparisons and figures for docking poses/MD trajectories, ensuring direct relevance to hypotheses .

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